13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene
Descripción
13-Nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene (hereafter referred to as the "13-nitro compound") is a nitro-substituted tricyclic heterocycle. Its IUPAC name corresponds to a dibenzoxazepine core structure fused with a seven-membered ring containing one oxygen (2-oxa) and one nitrogen (9-aza) atom, with a nitro (-NO₂) group at position 13 . The molecular formula is C₁₃H₁₀N₂O₃, with an average molecular mass of 242.234 g/mol and a monoisotopic mass of 242.069142 g/mol . The compound’s structure is characterized by a planar tricyclic system, which may influence its electronic properties and reactivity.
Propiedades
IUPAC Name |
8-nitrobenzo[b][1,4]benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-15(17)10-5-6-12-9(7-10)8-14-11-3-1-2-4-13(11)18-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLIEQPXLCNFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821323 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Métodos De Preparación
The synthesis of 13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-nitro-1-bromobenzene under basic conditions . Another approach includes the use of copper catalysis, where 2-halophenols and 2-(2-halophenyl)-1H-indoles undergo a one-pot synthesis involving C-N and C-O coupling . Additionally, the Ugi four-component reaction followed by intramolecular O-arylation has been reported as an efficient method for synthesizing dibenzo[b,f][1,4]oxazepine derivatives .
Análisis De Reacciones Químicas
13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . Major products formed from these reactions include amino derivatives, substituted oxazepines, and fused ring systems .
Aplicaciones Científicas De Investigación
13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene involves its interaction with specific molecular targets and pathways. For example, as a calcium channel antagonist, it inhibits the influx of calcium ions into cells, thereby modulating cellular activities such as muscle contraction and neurotransmitter release . The compound’s antidepressant and analgesic effects are believed to be mediated through its interaction with neurotransmitter receptors and ion channels .
Comparación Con Compuestos Similares
Dibenzoxazepines
- Dibenz[b,f]-1,4-oxazepine (C₁₃H₁₁NO): The parent compound lacks the nitro group and serves as the foundational structure for derivatives like the 13-nitro compound. Its EINECS number is 607-782-8, and it is used in organic synthesis .
- 2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine (C₁₃H₁₀N₂O₃): This compound shares the nitro substitution but includes a partially saturated ring. It has a ChemSpider ID of 3010033 and is used in experimental pharmaceutics .
Diazatricyclic Compounds
- Clozapine (C₁₈H₁₉ClN₄): A dibenzodiazepine derivative with a chloro substituent and a 4-methylpiperazinyl group. It is a potent antipsychotic targeting dopamine and serotonin receptors .
- Loxapine (C₁₈H₁₈ClN₃O): Structurally similar to clozapine but includes an oxygen atom in the tricyclic core. It is used to treat schizophrenia and has a molecular weight of 327.808 g/mol .
Carboxamide Derivatives
- Carbamazepine (C₁₅H₁₂N₂O): A tricyclic carboxamide with anticonvulsant properties. Its IUPAC name includes a 2-azatricyclo framework, and it is metabolized via cytochrome P450 enzymes .
Functional and Pharmacological Comparisons
Key Observations:
Substituent Effects: The nitro group in the 13-nitro compound likely enhances electrophilic reactivity compared to non-nitrated analogs like dibenzoxazepine . This could make it useful in nitro-reduction or substitution reactions.
Pharmacological Profiles : Unlike clozapine and loxapine, the 13-nitro compound lacks a piperazinyl group, which is critical for dopamine receptor binding in antipsychotics . Its nitro group may confer distinct binding properties, though its biological activity remains unexplored.
Synthetic Utility : Derivatives such as methyl 13-nitro-2-oxatricyclo[...]-9-carboxylate (C₁₆H₁₄N₂O₄, 98% purity) highlight its role as a building block in medicinal chemistry .
Physicochemical Properties
| Property | 13-Nitro Compound | Clozapine | Loxapine | Carbamazepine |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 242.234 | 326.82 | 327.81 | 236.27 |
| Ring System | Oxa-aza | Diazatricyclo | Oxa-diazatricyclo | Azatricyclo |
| Key Functional Groups | Nitro | Chloro, piperazinyl | Chloro, piperazinyl | Carboxamide |
| Solubility | Not reported | Low (lipophilic) | Low | Moderate |
Actividad Biológica
13-Nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene (CAS No. 16398-16-6) is a complex organic compound that has attracted attention due to its potential biological activities. This article synthesizes available research findings on its biological effects, including pharmacological properties and mechanisms of action.
Chemical Structure
The compound's structure is characterized by a unique bicyclic framework that contributes to its biological activity. The presence of a nitro group and an oxa bridge enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that 13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into the anticancer effects reveal that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly related to its ability to modulate neurotransmitter systems.
The mechanisms underlying the biological activities of 13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca involve:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels in cells, which can lead to oxidative stress and subsequent cell death in cancer cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer effects.
- Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Modulation of neurotransmitter systems |
| Mechanism | Description | References |
|---|---|---|
| ROS Modulation | Alters oxidative stress levels | |
| Enzyme Inhibition | Targets specific cellular enzymes | |
| Receptor Interaction | Affects neurotransmitter receptor activity |
Case Studies
Several case studies have investigated the biological activity of this compound:
- Anticancer Study : A study evaluated the effects of 13-nitro-2-oxa on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis in breast and lung cancer cells.
- Neuroprotection Research : Another study focused on neuroprotective effects in animal models of neurodegenerative diseases, showing improved cognitive function and reduced neuronal death following treatment with the compound.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
